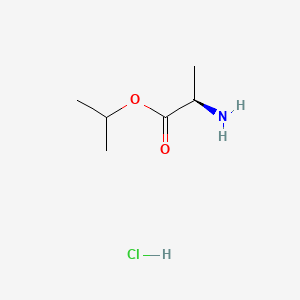![molecular formula C8H8BrNO3S B2420416 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid CAS No. 847781-96-8](/img/structure/B2420416.png)
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol It is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an acetic acid group
Preparation Methods
The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups using reagents such as organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar compounds to 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid include other bromothiophene derivatives and aminooxyacetic acid derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the aminooxyacetic acid moiety.
Aminooxyacetic acid: Contains the aminooxyacetic acid group but lacks the bromothiophene moiety.
The uniqueness of this compound lies in its combination of these two functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPDCZHJVTWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)


![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)
![2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)



![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2420356.png)
